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Introduction: The Quinoline Scaffold and the
Challenge of Regioselectivity
The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry and

drug development.[1] This nitrogen-containing heteroaromatic scaffold is a core component of

numerous natural products and synthetic pharmaceuticals, exhibiting a vast spectrum of

biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory

properties.[2][3][4] Consequently, the development of efficient and precise methods for the

synthesis and modification of quinoline derivatives is of paramount importance to expand the

chemical space available for drug discovery.[5]

Polyhalogenated quinolines, in particular, serve as exceptionally versatile building blocks. The

presence of multiple halogen atoms—each with distinct electronic and steric environments—

offers a rich platform for sequential and site-selective modifications. However, this very

multiplicity presents a significant synthetic challenge: how to controllably functionalize a single,

specific position on the ring while leaving the other halogenated sites untouched for

subsequent transformations.

This guide provides an in-depth exploration of modern strategies to achieve regioselective

functionalization of polyhalogenated quinolines. We will move beyond simple procedural lists to

explain the underlying principles that govern selectivity, offering field-proven insights and
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detailed protocols for researchers, scientists, and drug development professionals. The

methodologies discussed herein are categorized into three principal strategies:

Transition Metal-Catalyzed Cross-Coupling

Directed C-H Activation

Halogen-Metal Exchange and Nucleophilic Aromatic Substitution (SNAr)

By understanding the causality behind experimental choices, researchers can harness the full

synthetic potential of these valuable intermediates.

Strategy 1: Transition Metal-Catalyzed Cross-
Coupling Reactions
Transition metal catalysis is arguably the most powerful and widely employed tool for the

functionalization of aryl halides.[6][7] For polyhalogenated quinolines, the inherent differences

in the reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) and the electronic nature of

different positions on the quinoline ring provide the primary levers for achieving regioselectivity.

[8]

A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing

C(sp²)-C(sp²) bonds, valued for its mild conditions and high functional group tolerance.[9] In the

context of polyhalogenated quinolines, selectivity is typically governed by the rate of oxidative

addition of the palladium catalyst into the C-X bond.

Causality of Selectivity: The oxidative addition step, which is often rate-determining, is

significantly faster for heavier halogens. Therefore, in a molecule containing both a bromine

and a chlorine atom, the palladium catalyst will preferentially react at the C-Br bond.

Furthermore, the C4-position of the quinoline ring is often more reactive than the C2-position in

these couplings.
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Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.

Application Note: This method is ideal for introducing aryl, heteroaryl, or vinyl groups. By

choosing a substrate with different halogens (e.g., 2-chloro-4-bromoquinoline), one can perform

a selective Suzuki coupling at the C4 position, leaving the C2-chloro substituent available for a

subsequent, different coupling reaction under more forcing conditions.

Protocol 1: Regioselective Suzuki-Miyaura Coupling of 2-Chloro-4-bromoquinoline

This protocol details the selective arylation at the C4-position.

Reagents & Materials:

2-Chloro-4-bromoquinoline (1.0 mmol, 1.0 equiv)
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Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 mmol, 1.2 equiv)

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%) or a more advanced ligand like SPhos.

Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

1,4-Dioxane (5 mL)

Water (1 mL)

Inert atmosphere glovebox or Schlenk line setup

Standard glassware for reflux

Procedure:

To an oven-dried round-bottom flask, add 2-chloro-4-bromoquinoline, the arylboronic acid,

and K₂CO₃.

Add Pd(OAc)₂ and the phosphine ligand.

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

Add the degassed dioxane and water via syringe.

Heat the reaction mixture to 80-90 °C with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20

mL).

Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

Wash the organic layer with water (15 mL) and brine (15 mL).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1416438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the 2-chloro-4-

arylquinoline.

Data Summary: Representative Suzuki-Miyaura Couplings
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B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are

prevalent in pharmaceuticals.[13][14] The reaction couples an aryl halide with an amine in the

presence of a palladium catalyst and a strong, non-nucleophilic base.[15]

Causality of Selectivity: Similar to the Suzuki coupling, selectivity is primarily dictated by the C-

X bond strength, favoring the sequence I > Br > Cl. The choice of phosphine ligand is critical

and can be tuned to promote the reaction of less reactive aryl chlorides or to control selectivity

in more complex systems. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos)

are often required for challenging couplings.[13]

Application Note: This is the go-to method for installing primary or secondary amines onto the

quinoline core.[16] For a substrate like 6-bromo-2-chloroquinoline, amination can be selectively
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performed at the C6 position, preserving the C2-chloro group for subsequent functionalization,

such as a Suzuki coupling or SNAr reaction.

Protocol 2: Regioselective Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline

This protocol details the selective amination at the C6-position.

Reagents & Materials:

6-Bromo-2-chloroquinoline (1.0 mmol, 1.0 equiv)

Amine (e.g., Morpholine, 1.2 mmol, 1.2 equiv)

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 3.6 mol%)

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

Toluene (anhydrous, 5 mL)

Inert atmosphere glovebox or Schlenk line setup

Procedure:

Inside a glovebox, add NaOtBu to an oven-dried reaction vial or flask.

In a separate vial, dissolve Pd₂(dba)₃ and XPhos in toluene to form the pre-catalyst.

Add the 6-bromo-2-chloroquinoline and the amine to the reaction flask.

Add the remaining toluene, followed by the catalyst solution.

Seal the vessel and heat to 100-110 °C with stirring.

Monitor the reaction by LC-MS. Reactions are often complete within 2-24 hours.

After cooling, quench the reaction carefully with saturated aqueous ammonium chloride

(NH₄Cl).
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Extract the aqueous layer with ethyl acetate (3 x 15 mL).

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

Purify by flash column chromatography to yield the 6-amino-2-chloroquinoline product.

Strategy 2: Directed C-H Activation
A more contemporary and atom-economical strategy involves the direct functionalization of C-H

bonds, bypassing the need for pre-halogenation.[17][18] This approach relies on a directing

group (DG) attached to the quinoline, which chelates to a transition metal catalyst and positions

it in close proximity to a specific C-H bond, enabling its selective cleavage and

functionalization.[19]

Causality of Selectivity: The regioselectivity is no longer governed by the inherent electronic

properties of the quinoline ring but is instead dictated by the formation of a stable, sterically

accessible metallacycle intermediate. For instance, an amide group at the C8 position reliably

directs functionalization to the C5 position, a site that is often difficult to access through

classical electrophilic substitution.[20][21]
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Figure 2: General Workflow for Directing Group-Assisted C-H Activation.

Application Note: C-H activation is ideal for late-stage functionalization and for accessing

positions that are unreactive in other methods. It allows for the installation of halogens, aryl

groups, or alkyl groups while leaving existing C-X bonds at other positions intact for orthogonal

chemistry. For example, one could take a 2,4-dichloro-8-amidoquinoline and selectively

iodinate the C5 position.

Protocol 3: Iron-Catalyzed C5-Halogenation of an N-(quinolin-8-yl)amide

This protocol describes a practical, metal-catalyzed C5-halogenation.[21]

Reagents & Materials:

N-(quinolin-8-yl)pivalamide (0.5 mmol, 1.0 equiv)
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Iron(III) chloride (FeCl₃) (0.05 mmol, 10 mol%)

N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) (0.6 mmol, 1.2 equiv)

Water (H₂O) (2.0 mL)

Standard laboratory glassware

Procedure:

To a 10 mL round-bottom flask, add the N-(quinolin-8-yl)pivalamide substrate, FeCl₃, and

the halogenating agent (NCS or NBS).

Add water (2.0 mL) to the flask.

Stir the resulting suspension vigorously at room temperature (25 °C).

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

Upon completion, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to

quench any remaining halogenating agent.

Extract the mixture with dichloromethane (DCM) or ethyl acetate (3 x 10 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the pure 5-

halogenated-8-amidoquinoline.

Strategy 3: Orthogonal Approaches - Metalation and
SNAr
A. Regioselective Magnesiation via Br/Mg Exchange
Halogen-metal exchange offers a powerful, kinetically controlled method for generating

organometallic intermediates. Using advanced Grignard reagents like i-PrMgCl·LiCl allows for

highly regioselective Br/Mg exchange even at low temperatures.[22]
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Causality of Selectivity: The selectivity arises from a combination of steric and electronic

factors. For example, in 2,4-dibromoquinoline, the Br/Mg exchange occurs preferentially at the

C4 position. This is because the C4 position is more electron-deficient and the resulting

Grignard reagent is stabilized by the adjacent ring nitrogen. This process is often faster and

more selective than lithiation, which can be complicated by competing nucleophilic attack at the

C2 position.[22]

Application Note: This method is superb for functionalizing a specific C-Br position in the

presence of other bromines or less reactive chlorines. The resulting Grignard reagent can be

trapped with a wide variety of electrophiles (aldehydes, ketones, CO₂, etc.), providing a direct

route to highly functionalized quinolines that might be difficult to access otherwise.

Protocol 4: Regioselective C4-Magnesiation of 2,4-Dibromoquinoline

Reagents & Materials:

2,4-Dibromoquinoline (1.0 mmol, 1.0 equiv)

i-PrMgCl·LiCl (1.3 M in THF, 1.1 mmol, 1.1 equiv)

Electrophile (e.g., benzaldehyde, 1.2 mmol, 1.2 equiv)

Anhydrous Tetrahydrofuran (THF) (5 mL)

Inert atmosphere and anhydrous conditions are critical.

Procedure:

Dissolve 2,4-dibromoquinoline in anhydrous THF in an oven-dried, argon-flushed flask.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add the i-PrMgCl·LiCl solution dropwise over 10 minutes.

Stir the mixture at -78 °C for 1-2 hours to ensure complete Br/Mg exchange.

Add the electrophile (e.g., benzaldehyde) dropwise and allow the reaction to slowly warm

to room temperature overnight.
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Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry

over Na₂SO₄, and concentrate.

Purify via column chromatography to obtain the 2-bromo-4-functionalized quinoline.

B. Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction where a nucleophile displaces a leaving group (typically a

halide) on an electron-deficient aromatic ring.

Causality of Selectivity: The quinoline ring is inherently electron-deficient, but this effect is most

pronounced at the C2 and C4 positions due to the strong electron-withdrawing influence of the

heterocyclic nitrogen atom. Therefore, halogens at these positions are highly activated towards

displacement by nucleophiles (e.g., alkoxides, thiolates, amines). A halogen at C4 is generally

more reactive than one at C2. Halogens on the benzo-fused portion of the ring (e.g., C5, C6,

C7) are typically unreactive towards SNAr unless activated by other strong electron-

withdrawing groups.[23]

Application Note: SNAr is an operationally simple and often metal-free method for introducing

heteroatom nucleophiles. In a substrate like 2,4-dichloroquinoline, a soft nucleophile like a thiol

can be selectively reacted at the C4 position under mild conditions, while displacing the C2-

chloride may require harsher conditions, allowing for sequential functionalization.

Protocol 5: Regioselective SNAr on 2,4-Dichloroquinoline

Reagents & Materials:

2,4-Dichloroquinoline (1.0 mmol, 1.0 equiv)

Nucleophile (e.g., sodium thiophenoxide, 1.05 mmol, 1.05 equiv)

Dimethylformamide (DMF) (5 mL)

Potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv) (if starting from the free thiol)

Procedure:
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Dissolve 2,4-dichloroquinoline in DMF in a round-bottom flask.

Add the sodium thiophenoxide (or the corresponding thiol and K₂CO₃).

Stir the reaction at room temperature. The reaction at the C4 position is often rapid (0.5 - 2

hours).

Monitor the reaction by TLC until the starting material is consumed.

Pour the reaction mixture into ice-water (50 mL) to precipitate the product.

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Recrystallization or column chromatography can be used for further purification if

necessary, yielding 4-(phenylthio)-2-chloroquinoline.

Troubleshooting and Best Practices
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Issue Potential Cause Suggested Solution

Low Yield in Cross-Coupling

Inactive catalyst; Poor quality

reagents/solvents; Sterically

hindered substrate.

Use a pre-catalyst or activate

in situ; Use

anhydrous/degassed solvents;

Switch to a more active, bulky

ligand (e.g., biarylphosphine);

Increase reaction temperature

or time.

Loss of Regioselectivity

Reaction conditions too harsh;

Incorrect catalyst/ligand

choice.

Lower the reaction

temperature; For Br/Cl

systems, ensure reaction is

stopped after selective Br

coupling; Screen different

ligands that may offer better

selectivity.

Side Reactions (e.g.,

Hydrodehalogenation)

Presence of water or protic

sources; Beta-hydride

elimination (for Buchwald-

Hartwig).

Ensure strictly anhydrous

conditions; Use a base without

β-hydrogens if possible; Use

ligands that promote faster

reductive elimination.

Failure of C-H Activation

Directing group is incompatible

or poorly coordinating;

Substrate is electronically

deactivated.

Confirm the directing group is

appropriate for the desired

transformation; Screen

different metal catalysts (e.g.,

Rh, Ir, Ru); Modify electronic

properties of the substrate if

possible.

No Reaction in Br/Mg

Exchange

Inactive Grignard reagent;

Poor quality THF; Substrate

impurity.

Titrate the Grignard reagent

before use; Use freshly

distilled THF over

sodium/benzophenone; Purify

the starting halide carefully.
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Conclusion and Future Outlook
The regioselective functionalization of polyhalogenated quinolines has evolved from classical

methods to sophisticated, catalyst-controlled transformations. Transition metal-catalyzed cross-

coupling remains the workhorse for building molecular complexity, while directed C-H activation

provides an elegant, atom-economical route to previously inaccessible positions.

Complementary strategies like halogen-metal exchange and SNAr offer further control over

site-selectivity.

The future of this field lies in the development of even more selective and sustainable

methodologies. The use of earth-abundant metal catalysts (e.g., iron, copper, nickel) is a

growing area of interest.[6][7] Furthermore, photoredox catalysis is emerging as a powerful tool

to enable novel transformations under exceptionally mild conditions, promising to further

expand the synthetic chemist's toolbox for modifying the quinoline scaffold.[24][25] A thorough

understanding of the principles outlined in this guide will empower researchers to strategically

design and execute syntheses, accelerating the discovery of next-generation quinoline-based

therapeutics and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive
Review - PMC [pmc.ncbi.nlm.nih.gov]

2. pdf.benchchem.com [pdf.benchchem.com]

3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional
pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

4. pubs.acs.org [pubs.acs.org]

5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on
recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/36274386/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12679567/
https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/quinolines.shtm
https://conferenceproceedings.international/wp-content/uploads/2021/11/Proceedings32.010011.pdf
https://www.benchchem.com/product/b1416438?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8466797/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8466797/
https://pdf.benchchem.com/1351/Application_Notes_Protocols_One_Pot_Synthesis_of_Functionalized_Quinolines.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9859673/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9859673/
https://pubs.acs.org/doi/10.1021/acsomega.4c07011
https://pubs.rsc.org/en/content/articlelanding/2025/ob/d4ob02013h
https://pubs.rsc.org/en/content/articlelanding/2025/ob/d4ob02013h
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1416438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Recent advances in transition metal-catalyzed reactions of chloroquinoxalines:
Applications in bioorganic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

7. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via
multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical
Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl
Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

14. chem.libretexts.org [chem.libretexts.org]

15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

16. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines:
synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding
properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

17. [PDF] Regioselective Functionalization of Quinolines through C-H Activation: A
Comprehensive Review | Semantic Scholar [semanticscholar.org]

18. mdpi.com [mdpi.com]

19. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive
Review - PubMed [pubmed.ncbi.nlm.nih.gov]

20. A general method for the metal-free, regioselective, remote C–H halogenation of 8-
substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

21. Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water |
MDPI [mdpi.com]

22. pubs.acs.org [pubs.acs.org]

23. chem.libretexts.org [chem.libretexts.org]

24. Quinoline synthesis [organic-chemistry.org]

25. conferenceproceedings.international [conferenceproceedings.international]

To cite this document: BenchChem. [Application Notes & Protocols: A Guide to the
Regioselective Functionalization of Polyhalogenated Quinolines]. BenchChem, [2026].

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/36274386/
https://pubmed.ncbi.nlm.nih.gov/36274386/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12679567/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12679567/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9616176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9616176/
https://www.researchgate.net/publication/230703581_ChemInform_Abstract_Selective_Palladium-Catalyzed_Suzuki-Miyaura_Reactions_of_Polyhalogenated_Heteroarenes
https://www.researchgate.net/publication/40886205_Synthesis_of_new_arylated_Quinolines_by_Suzuki_cross_coupling
https://pmc.ncbi.nlm.nih.gov/articles/PMC5491353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5491353/
https://www.researchgate.net/publication/322714881_New_Quinoline_Derivatives_via_Suzuki_Coupling_Reactions
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Buchwald-Hartwig_Amination
https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm
https://pubs.rsc.org/en/content/articlelanding/2018/nj/c8nj01120f
https://pubs.rsc.org/en/content/articlelanding/2018/nj/c8nj01120f
https://pubs.rsc.org/en/content/articlelanding/2018/nj/c8nj01120f
https://www.semanticscholar.org/paper/Regioselective-Functionalization-of-Quinolines-C-H-Corio-Gravier-Pelletier/0d5038c49992774599649cfa0dea058bcdd4a073
https://www.semanticscholar.org/paper/Regioselective-Functionalization-of-Quinolines-C-H-Corio-Gravier-Pelletier/0d5038c49992774599649cfa0dea058bcdd4a073
https://www.mdpi.com/1420-3049/26/18/5467
https://pubmed.ncbi.nlm.nih.gov/34576936/
https://pubmed.ncbi.nlm.nih.gov/34576936/
https://pubs.rsc.org/en/content/articlelanding/2018/sc/c7sc04107a
https://pubs.rsc.org/en/content/articlelanding/2018/sc/c7sc04107a
https://www.mdpi.com/1420-3049/24/3/535
https://www.mdpi.com/1420-3049/24/3/535
https://pubs.acs.org/doi/10.1021/ol702494k
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.07%3A_Nucleophilic_Aromatic_Substitution
https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/quinolines.shtm
https://conferenceproceedings.international/wp-content/uploads/2021/11/Proceedings32.010011.pdf
https://www.benchchem.com/product/b1416438#regioselective-functionalization-of-polyhalogenated-quinolines
https://www.benchchem.com/product/b1416438#regioselective-functionalization-of-polyhalogenated-quinolines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1416438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[Online PDF]. Available at: [https://www.benchchem.com/product/b1416438#regioselective-
functionalization-of-polyhalogenated-quinolines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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